4-(2,4-Dichlorophenyl)-3-fluorophenol, 95%
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Overview
Description
4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% (4-DCPF) is a synthetic compound that has been used in a variety of scientific applications, ranging from organic synthesis to drug discovery. It is a phenol derivative with a halogen-substituted aromatic ring structure, and is a common reagent in organic synthesis. 4-DCPF is a versatile compound with a wide range of applications in scientific research, and is used extensively in laboratory experiments.
Mechanism of Action
4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% has a number of mechanisms of action. In organic synthesis, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% is used to catalyze the formation of organic compounds, such as heterocycles, amines, and other phenolic compounds. In drug discovery, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% can be used to synthesize a variety of compounds, such as inhibitors and agonists. Additionally, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% can be used to study a variety of biochemical and physiological processes in laboratory experiments.
Biochemical and Physiological Effects
4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% has a number of biochemical and physiological effects. In organic synthesis, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% can be used to catalyze the formation of organic compounds, such as heterocycles, amines, and other phenolic compounds. In drug discovery, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% can be used to synthesize a variety of compounds, such as inhibitors and agonists. Additionally, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% can be used to study a variety of biochemical and physiological processes in laboratory experiments, such as enzyme activity, gene expression, and cell signaling.
Advantages and Limitations for Lab Experiments
4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% has a number of advantages and limitations for laboratory experiments. One of the main advantages of 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% is its versatility, as it can be used to study a variety of biochemical and physiological processes. Additionally, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% is relatively inexpensive and easy to obtain, making it a cost-effective reagent for laboratory experiments. However, one of the main limitations of 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% is its toxicity, as it can be toxic to humans if it is not handled properly. Additionally, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% is a synthetic compound, and its effects on living organisms can be unpredictable.
Future Directions
The use of 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% in scientific research has a number of potential future directions. One potential future direction is the use of 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% in drug discovery, as it can be used to synthesize a variety of compounds, such as inhibitors and agonists. Additionally, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% can be used to study a variety of biochemical and physiological processes in laboratory experiments, such as enzyme activity, gene expression, and cell signaling. Finally, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% can be used to develop new synthetic methods for the synthesis of organic compounds, such as heterocycles, amines, and other phenolic compounds.
Synthesis Methods
4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% can be synthesized in a variety of ways. The most common method is the reaction of 2,4-dichlorophenol and 3-fluorophenol in the presence of a base, such as sodium hydroxide. This reaction is typically conducted in an aqueous solution at a temperature of 80-90°C. The reaction yields 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% in 95% purity. Other methods of synthesis include the reaction of 2,4-dichlorophenol and potassium fluoride in the presence of a base, or the reaction of 2,4-dichlorophenol and 3-fluoro-2-hydroxybenzoic acid in the presence of a base.
Scientific Research Applications
4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% has a wide range of scientific applications, including organic synthesis, drug discovery, and laboratory experiments. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds, such as heterocycles, amines, and other phenolic compounds. 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% is also used in drug discovery, as it can be used to synthesize a variety of compounds, such as inhibitors and agonists. Additionally, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% is used in laboratory experiments, as it is a versatile compound that can be used to study a variety of biochemical and physiological processes.
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-7-1-3-9(11(14)5-7)10-4-2-8(16)6-12(10)15/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUWAUHVPHCIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684442 |
Source
|
Record name | 2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261924-04-2 |
Source
|
Record name | 2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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